

Application Note: Spectrophotometric Determination of Calcium using Sodium Chloranilate

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>Chloranilic acid sodium salt hydrate</i> |
| Cat. No.: | <i>B12324343</i> |

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Executive Summary

This application note details a robust, cost-effective protocol for the quantitative determination of calcium (

) in biological fluids and pharmaceutical formulations. Unlike atomic absorption spectroscopy (AAS) or ICP-MS, which require expensive instrumentation, this method utilizes visible spectrophotometry based on the Ferro & Ham precipitation principle.

The method relies on the precipitation of calcium as calcium chloranilate, followed by the liberation of the highly colored chloranilate ion using EDTA. It offers high specificity and is particularly valuable in resource-constrained settings or for high-throughput screening where individual elemental analysis stations are unavailable.

Scientific Principle & Mechanism

The Chemical Pathway

The determination is based on a displacement reaction. Sodium chloranilate is added to the sample, precipitating calcium as an insoluble salt. After isolating the precipitate, a chelating agent (EDTA) is used to sequester the calcium, releasing the chloranilate ion into the solution. The absorbance of the liberated chloranilate ion is directly proportional to the initial calcium concentration.

Reaction 1: Precipitation

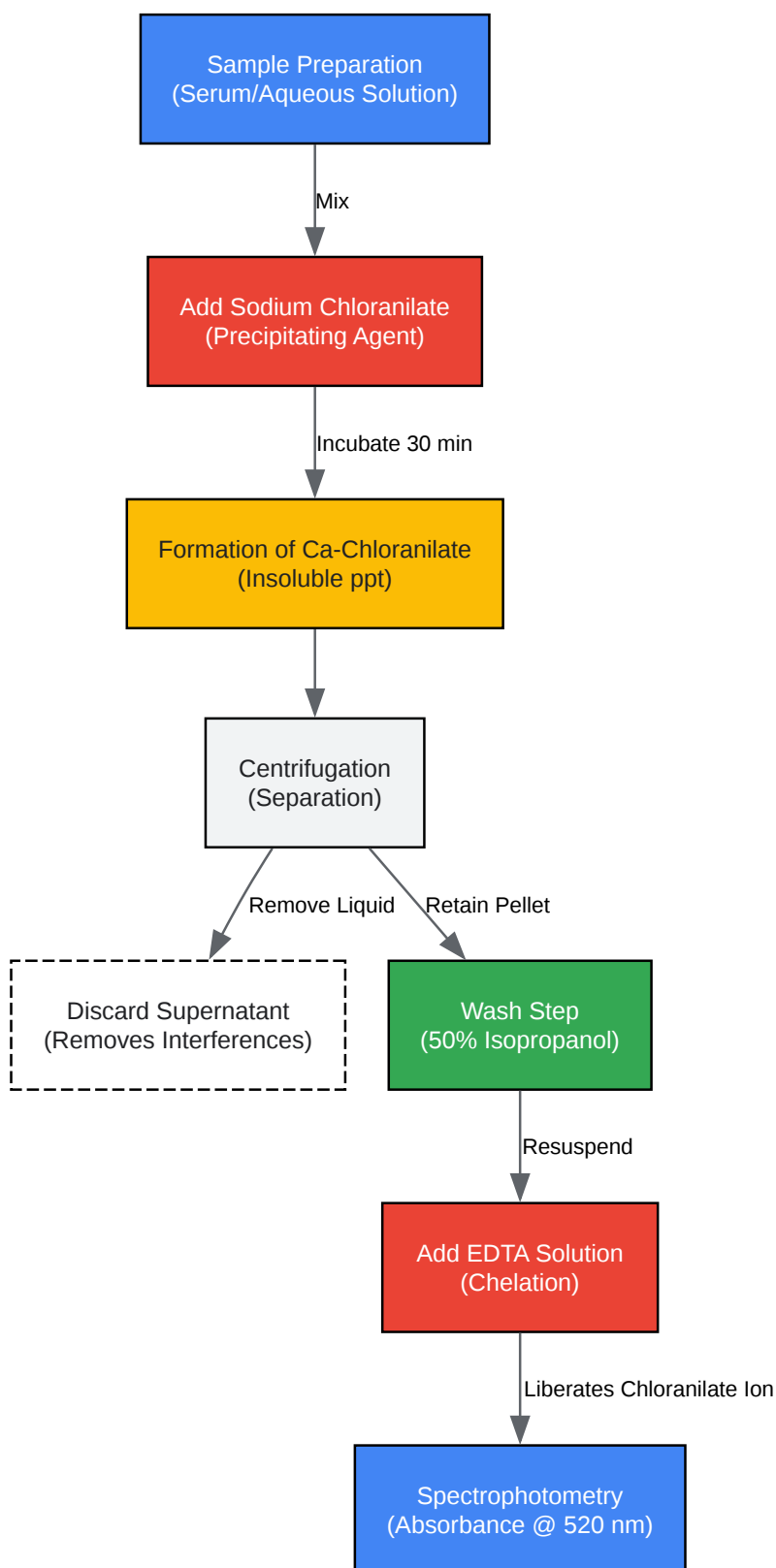
(Calcium reacts with chloranilate anion to form a precipitate)

Reaction 2: Liberation (Color Development)

(EDTA chelates calcium, releasing the purple chloranilate ion)

Mechanistic Diagram

The following workflow illustrates the critical separation steps required to ensure analytical accuracy.



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Figure 1: Step-by-step workflow for the isolation and measurement of calcium. The washing step is critical for removing non-precipitated chloranilate, which would otherwise cause false positives.

Reagents & Equipment

Equipment Requirements

- Spectrophotometer: Capable of reading at 520 nm (bandwidth 5 nm).
- Centrifuge: Capable of 2000–3000 x g.
- Vortex Mixer: For resuspension of pellets.
- Glassware: Acid-washed to prevent calcium leaching.

Reagent Preparation

| Reagent | Concentration | Preparation Notes |
|---------------------|-------------------|---|
| Sodium Chloranilate | 1.0% (w/v) | Dissolve 1.0 g in distilled water. Filter if necessary to remove undissolved crystals. Store in amber bottle. |
| EDTA Solution | 5.0% (w/v) | Dissolve 5.0 g Tetrasodium EDTA in 100 mL distilled water. Adjust pH to ~10 if necessary. |
| Wash Solution | 50% (v/v) | Mix equal parts Isopropyl Alcohol and distilled water. |
| Calcium Standard | 10 mg/dL (2.5 mM) | Use NIST-traceable dissolved in dilute HCl. |

Experimental Protocol

Phase 1: Precipitation[1]

- Pipette: Transfer 2.0 mL of the sample (or standard) into a clean centrifuge tube.
- Add Reagent: Add 1.0 mL of Sodium Chloranilate solution.
- Mix: Vortex gently for 10 seconds.
- Incubate: Allow the mixture to stand at room temperature for 30 minutes.
 - Expert Insight: This dwell time ensures complete crystal growth. Rushing this step leads to micro-crystals that may not pellet efficiently during centrifugation.

Phase 2: Separation & Washing (Critical)

- Centrifuge: Spin at 2500 x g for 10 minutes.
- Decant: Carefully aspirate or decant the supernatant.
 - Note: The supernatant contains excess chloranilate (red/purple). Any residue left behind will artificially inflate the result.
- Wash: Add 3.0 mL of 50% Isopropyl Alcohol to the pellet.
- Resuspend: Vortex until the pellet is dispersed, then centrifuge again at 2500 x g for 5 minutes.
- Decant: Discard the wash supernatant completely. Drain the tubes inverted on filter paper for 2 minutes.

Phase 3: Color Development & Measurement

- Dissolve: Add 2.0 mL of 5.0% EDTA solution to the precipitate.
- Reaction: Vortex vigorously. The precipitate will dissolve, and the solution will turn a clear pink/purple color.
 - Chemistry: The EDTA has a higher affinity constant () for calcium than chloranilic acid does, effectively stripping the calcium and releasing the chromophore.

- Measure: Transfer to a cuvette and measure Absorbance () at 520 nm against a reagent blank (water processed through the same steps).

Data Analysis & Validation

Calculation

Calculate the concentration of the unknown sample using the ratio of absorbances:

Where:

- = Concentration (mg/dL or mM)
- = Absorbance at 520 nm^[1]

Method Validation Metrics

| Parameter | Specification | Notes |
|-----------------|------------------|---------------------------------------|
| Linearity Range | 2.0 – 20.0 mg/dL | Samples >20 mg/dL must be diluted. |
| Detection Limit | 0.5 mg/dL | Based on of the blank. |
| Precision (CV%) | < 3.0% | Intra-assay precision. |
| Wavelength Max | 520 nm | Broad peak; 515–525 nm is acceptable. |

Interferences

- Magnesium: High concentrations (>5 mg/dL) can interfere. However, calcium chloranilate precipitates faster and is less soluble than magnesium chloranilate. The washing step with isopropanol helps solubilize any trace Mg-chloranilate, removing it from the pellet.
- Iron: Ferric ions can form colored complexes. If iron is suspected, mask with triethanolamine or cyanide (with caution) prior to precipitation.

- Lipemia: Turbid samples should be delipidated prior to analysis, as lipids may trap supernatant during the decanting step.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |
|-----------------------|--------------------------|--|
| Low Absorbance | Incomplete precipitation | Ensure pH is near neutral (6.5–7.5) before adding chloranilate. |
| High Background | Inefficient washing | Ensure the supernatant is completely removed. Invert tubes on filter paper to drain. |
| Cloudy Final Solution | Incomplete dissolution | Vortex longer with EDTA. Ensure EDTA concentration is sufficient (excess). |
| Drifting Readings | Temperature fluctuation | Chloranilate absorbance is temperature stable, but ensure samples are at RT (20-25°C). |

References

- Ferro, P. V., & Ham, A. B. (1957). A simple spectrophotometric method for the determination of calcium. *American Journal of Clinical Pathology*, 28(2), 208–211.
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Sources

- [1. cabidigitallibrary.org \[cabidigitallibrary.org\]](https://cabidigitallibrary.org)
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